N-cycloheptyl-N'-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]succinamide
Overview
Description
N-cycloheptyl-N'-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]succinamide is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.23179083 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of novel heterocyclic compounds, including those with structural motifs related to N-cycloheptyl-N'-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]succinamide, for their potential use as antibacterial agents. For instance, compounds synthesized from reactions involving pyrimidin-2-yl sulfamoyl and active methylene compounds, or through microwave irradiative cyclocondensation, have shown promising antibacterial activities against various bacterial strains (Azab, Youssef, & El‐Bordany, 2013; Deohate & Palaspagar, 2020).
Anti-HIV Potential
Compounds with pyrimidinone structures have been evaluated for their potential as HIV-1 reverse transcriptase inhibitors. A study highlighted a compound with significant anti-HIV-1 activity and low cytotoxicity, suggesting potential as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with improved sensitivity against specific HIV strains (Zhang et al., 2013).
Antitumor and Antioxidant Properties
Thieno[2,3‐d]pyrimidines, including derivatives structurally akin to this compound, have been synthesized for their potential antitumor and antioxidant activities. Certain derivatives have demonstrated high inhibition of cancer cell growth, highlighting the potential for developing specific antitumor agents (Aly et al., 2010).
Synthesis and Antimicrobial Activity of Pyrimidinone Derivatives
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has been investigated for their antimicrobial properties. These studies underscore the versatility of pyrimidinone derivatives in generating compounds with good antibacterial and antifungal activities (Hossan et al., 2012).
Insecticidal and Antimicrobial Evaluation
Further research into pyrimidine-linked pyrazole derivatives has examined their insecticidal and antimicrobial potentials. This highlights the broader applicability of pyrimidine derivatives in fields beyond human medicine, potentially offering new avenues for pest control and microbial infection management (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(4,6-dimethyl-2-oxopyrimidin-1-yl)ethyl]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-14-13-15(2)23(19(26)21-14)12-11-20-17(24)9-10-18(25)22-16-7-5-3-4-6-8-16/h13,16H,3-12H2,1-2H3,(H,20,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVMDSGDFQYFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCNC(=O)CCC(=O)NC2CCCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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